molecular formula C6H3IN2S B13139256 2-Iodothiazolo[4,5-b]pyridine

2-Iodothiazolo[4,5-b]pyridine

Cat. No.: B13139256
M. Wt: 262.07 g/mol
InChI Key: AVISENDWCHZEQZ-UHFFFAOYSA-N
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Description

2-Iodothiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of iodine in the structure enhances its reactivity and allows for further functionalization, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine. This intermediate undergoes further cyclization to yield the desired thiazolo[4,5-b]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazole derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridines, sulfoxides, sulfones, and dihydrothiazole derivatives .

Scientific Research Applications

2-Iodothiazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodothiazolo[4,5-b]pyridine and its derivatives involves interaction with various molecular targets. For instance, some derivatives have been found to inhibit enzymes such as DNA gyrase and poly(ADP-ribose) polymerase-1 (PARP-1), leading to antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific functional groups attached to the thiazolo[4,5-b]pyridine core.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodothiazolo[4,5-b]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Properties

Molecular Formula

C6H3IN2S

Molecular Weight

262.07 g/mol

IUPAC Name

2-iodo-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C6H3IN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H

InChI Key

AVISENDWCHZEQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(S2)I

Origin of Product

United States

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